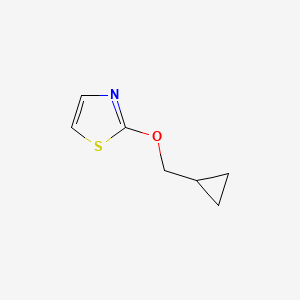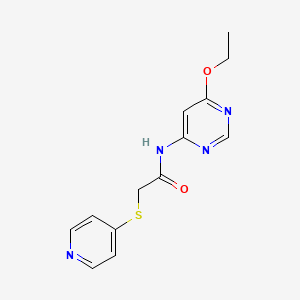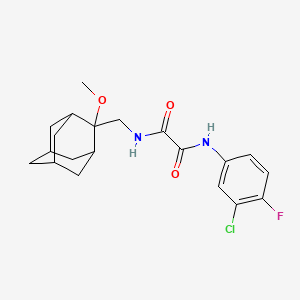
2-(Cyclopropylmethoxy)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-1,3-thiazole is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that has a cyclopropylmethoxy group attached to it. It has been found to possess a range of interesting properties that make it a promising candidate for various research applications.
Mecanismo De Acción
Target of Action
It’s worth noting that the mechanism of action of a compound is often determined by its interaction with specific cellular or molecular targets .
Mode of Action
It’s known that drugs generally exert their effects by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
The two-compartment pharmacokinetic model is often used to describe the evolution of drug levels in the organism .
Result of Action
It’s known that the effects of a drug at the molecular and cellular level are often a result of its interaction with its target .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as diet quality and quantity, physical activity, exposure to noise or fine dust, short or disturbed sleep, smoking, stress, and depression can all impact the effectiveness of a drug .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Cyclopropylmethoxy)-1,3-thiazole in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be easily handled and stored. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(Cyclopropylmethoxy)-1,3-thiazole. One area of interest is in the development of more potent and selective analogues of this compound, which may have improved anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may provide insights into new therapeutic targets for a range of diseases. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 2-(Cyclopropylmethoxy)-1,3-thiazole can be achieved through a number of methods. One of the most common methods involves the reaction of cyclopropylmethyl bromide with thioacetamide in the presence of a base such as sodium hydride. The resulting product is then treated with methanol to yield this compound.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-1,3-thiazole has been found to have a range of potential applications in scientific research. One area of interest is in the field of medicinal chemistry, where this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDENZCCBJHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)


![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)